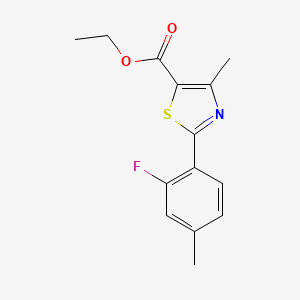

Ethyl 2-(2-fluoro-4-methylphenyl)-4-methyl-1,3-thiazole-5-carboxylate

CAS No.: 2089277-87-0

Cat. No.: VC7046741

Molecular Formula: C14H14FNO2S

Molecular Weight: 279.33

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2089277-87-0 |

|---|---|

| Molecular Formula | C14H14FNO2S |

| Molecular Weight | 279.33 |

| IUPAC Name | ethyl 2-(2-fluoro-4-methylphenyl)-4-methyl-1,3-thiazole-5-carboxylate |

| Standard InChI | InChI=1S/C14H14FNO2S/c1-4-18-14(17)12-9(3)16-13(19-12)10-6-5-8(2)7-11(10)15/h5-7H,4H2,1-3H3 |

| Standard InChI Key | IUIKUHPUSPOZIQ-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=C(N=C(S1)C2=C(C=C(C=C2)C)F)C |

Introduction

Structural Characteristics

Molecular Architecture

The compound’s structure integrates a thiazole ring (a five-membered heterocycle containing nitrogen and sulfur) at position 2 with a 2-fluoro-4-methylphenyl substituent and a methyl group at position 4. The ethyl ester at position 5 enhances solubility and serves as a reactive handle for further derivatization. Key structural features include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 279.33 g/mol |

| IUPAC Name | Ethyl 2-(2-fluoro-4-methylphenyl)-4-methyl-1,3-thiazole-5-carboxylate |

| SMILES | CCOC(=O)C1=C(N=C(S1)C2=C(C=C(C=C2)C)F)C |

| InChI Key | IUIKUHPUSPOZIQ-UHFFFAOYSA-N |

The fluorine atom at the ortho position of the phenyl ring introduces steric hindrance and electronic effects, potentially influencing binding interactions in biological systems.

Crystallographic Insights

While no crystal structure data exist for this specific compound, related thiazole derivatives, such as ethyl 2-amino-5-bromothiazole-4-carboxylate, exhibit monoclinic crystal systems with hydrogen-bonding networks stabilizing the lattice . Such structural motifs suggest that the fluorine and methyl groups in Ethyl 2-(2-fluoro-4-methylphenyl)-4-methyl-1,3-thiazole-5-carboxylate may similarly influence packing efficiency and intermolecular interactions.

Synthesis Methods

Conventional Routes

The synthesis typically involves multi-step reactions, beginning with the formation of the thiazole core via Hantzsch thiazole synthesis or cyclization of thioureas with α-haloketones . A plausible route includes:

-

Phenyl Substitution: Coupling a 2-fluoro-4-methylphenyl moiety to a thiazole precursor.

-

Esterification: Introducing the ethyl ester group via acid-catalyzed condensation.

-

Purification: Chromatographic techniques to isolate the product.

Chemical Reactivity

Functional Group Transformations

The compound’s reactivity is governed by three key sites:

-

Thiazole Ring: Susceptible to electrophilic substitution at the electron-rich sulfur-adjacent positions.

-

Ethyl Ester: Hydrolyzable to carboxylic acids under acidic or basic conditions, enabling prodrug strategies.

-

Fluorophenyl Group: The fluorine atom participates in halogen bonding, while the methyl group facilitates hydrophobic interactions.

Representative Reactions

| Reaction Type | Conditions | Outcome |

|---|---|---|

| Ester Hydrolysis | or | Carboxylic acid formation |

| Nitration | Introduction of nitro groups | |

| Nucleophilic Substitution | Alkyl halides, | Side-chain functionalization |

These transformations underscore its utility as a scaffold for generating bioactive analogs .

Biological Activity

Anticancer Prospects

Compounds like Ethyl 2-({[(4-hydroxy-6-{[(4-methylphenyl)sulfanyl]methyl}pyrimidin-2-yl)sulfanyl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate demonstrate cytotoxicity via kinase inhibition. By analogy, the fluorophenyl-thiazole core in this compound could target similar pathways, warranting evaluation against cancer cell lines.

Applications

Pharmaceutical Development

The ethyl ester group offers a prodrug strategy, with hydrolysis in vivo releasing the active carboxylic acid. This approach is common in NSAIDs and antiviral agents, suggesting potential for tailored drug delivery.

Materials Science

Thiazoles contribute to conductive polymers and photovoltaic materials. The fluorine substituent’s electron-withdrawing effects could optimize electronic properties in organic semiconductors.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume